molecular formula C9H10BrClFN B1378146 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1394041-95-2

7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1378146
CAS No.: 1394041-95-2
M. Wt: 266.54 g/mol
InChI Key: PQPDPAVGKHGJNI-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C9H10BrClFN. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds with significant biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. One common method includes:

    Bromination and Fluorination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes selective bromination and fluorination. Bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, are used under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid. This step enhances the compound’s stability and solubility for further applications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms, which are good leaving groups.

    Oxidation and Reduction: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives or reduced to modify the hydrogenation state of the ring.

    Coupling Reactions: It can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products depend on the specific reactions. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a probe to understand the function of certain enzymes or receptors.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, making this compound a candidate for drug development.

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The exact mechanism of action of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it might inhibit or activate certain enzymes, altering metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

Compared to similar compounds, 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride offers a unique combination of bromine and fluorine substitutions, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Biological Activity

Introduction
7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound that falls under the category of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features both bromine and fluorine substitutions, which are believed to significantly influence its pharmacological properties. The structural uniqueness of this compound positions it as a candidate for various therapeutic applications, particularly in the fields of neurology and medicinal chemistry.

  • Chemical Formula : C₉H₁₀BrClFN
  • Molecular Weight : Approximately 253.54 g/mol
  • SMILES Notation : Brc1cc2CNCCc2c(c1)F.Cl

The presence of halogen atoms (bromine and fluorine) in the structure enhances its reactivity and potential interactions with biological targets.

Research indicates that tetrahydroisoquinolines can interact with neurotransmitter systems, making them relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders. The specific substitutions in this compound may modulate these interactions, potentially affecting neurotransmission pathways.

Neurotransmission and Neurological Disorders

The compound has been studied for its potential effects on neurotransmission. Preliminary findings suggest that it may interact with receptors involved in neurotransmitter signaling. This interaction could be assessed through various methods including:

  • Binding Affinity Studies : Evaluating how well the compound binds to specific receptors.
  • Functional Assays : Assessing the biological effects following receptor activation or inhibition.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. For instance, tetrahydroisoquinoline analogues have shown activity against multidrug-resistant bacterial strains. While specific data on this compound is limited, its structural relatives have been tested against various pathogens.

Pathogen Compound Tested Minimum Inhibitory Concentration (MIC)
S. aureusTetrahydroisoquinoline derivatives2 µg/ml
E. coliTetrahydroisoquinoline derivatives50 µg/ml
C. albicansTetrahydroisoquinoline derivatives250 µg/ml

These studies highlight the potential for similar activity in this compound.

Case Studies and Research Findings

  • Neuroprotective Effects : A study exploring tetrahydroisoquinoline derivatives indicated that certain compounds could protect neuronal cells from oxidative stress. This suggests that this compound might also possess neuroprotective properties due to its structural characteristics.
  • Fluorinated Compounds in Drug Design : The incorporation of fluorine in drug design has been shown to enhance metabolic stability and bioavailability. This characteristic is particularly important for developing therapeutic agents aimed at chronic conditions such as neurodegeneration.
  • Cytotoxicity Studies : Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines. While specific data on this compound is sparse, its structural analogues have been evaluated for their potential anticancer properties.

Properties

IUPAC Name

7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPDPAVGKHGJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-95-2
Record name 7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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